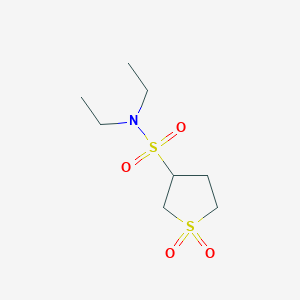
N,N-diethyltetrahydro-3-thiophenesulfonamide 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyltetrahydro-3-thiophenesulfonamide 1,1-dioxide, commonly known as DTS, is a sulfonamide derivative that has gained considerable attention in the scientific community due to its potential applications in various fields. DTS is a small molecule that has a unique chemical structure and possesses several physicochemical properties that make it an attractive candidate for research.
Mechanism of Action
The mechanism of action of DTS is not fully understood. However, it is believed that DTS exerts its antioxidant effects by scavenging free radicals and reactive oxygen species (ROS) in biological systems. DTS has also been shown to inhibit lipid peroxidation, which is a major contributor to oxidative stress-related diseases.
Biochemical and Physiological Effects:
DTS has been shown to possess several biochemical and physiological effects. In vitro studies have demonstrated that DTS can protect cells from oxidative stress-induced damage. DTS has also been shown to possess anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
DTS has several advantages for use in lab experiments. It is a small molecule that is easy to synthesize and purify. DTS is also stable under a wide range of experimental conditions. However, one of the limitations of DTS is its poor solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for research on DTS. One area of research is the development of DTS-based antioxidants for the treatment of oxidative stress-related diseases. Another area of research is the investigation of the potential use of DTS as a radioprotective agent. Additionally, further studies are needed to fully understand the mechanism of action of DTS and its potential applications in other scientific fields.
Synthesis Methods
The synthesis of DTS involves the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) with diethylamine and thiourea. The reaction proceeds via a multi-step process, which includes the formation of several intermediates. The final product, DTS, is obtained after purification through a series of chromatographic techniques.
Scientific Research Applications
DTS has been extensively studied for its potential application in various scientific fields. One of the most promising applications of DTS is its use as a radical scavenger in biological systems. DTS has been shown to possess potent antioxidant properties, which make it an attractive candidate for the treatment of oxidative stress-related diseases.
Properties
Molecular Formula |
C8H17NO4S2 |
|---|---|
Molecular Weight |
255.4 g/mol |
IUPAC Name |
N,N-diethyl-1,1-dioxothiolane-3-sulfonamide |
InChI |
InChI=1S/C8H17NO4S2/c1-3-9(4-2)15(12,13)8-5-6-14(10,11)7-8/h8H,3-7H2,1-2H3 |
InChI Key |
JCVYBNNWFCKBBI-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1CCS(=O)(=O)C1 |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1CCS(=O)(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-N-[(E)-(4-nitrophenyl)methylidene]benzenesulfonamide](/img/structure/B241703.png)

![1-(Tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)pyrrolidine](/img/structure/B241706.png)
![1,2,2-Trimethyl-3-[(1-phenylethyl)carbamoyl]cyclopentanecarboxylic acid](/img/structure/B241708.png)
![[(3-Chlorophenyl)sulfonyl]acetic acid](/img/structure/B241710.png)
![2-[3-Cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-2-pyridinyl]malononitrile](/img/structure/B241713.png)


![N-[(2S,3R,4R,5S,6R)-2-(4-acetylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B241728.png)
![1-(3-tert-butyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone](/img/structure/B241732.png)
![[3-(4-Fluoro-phenoxy)-2-methyl-4-oxo-4H-chromen-7-yloxy]-acetic acid methyl este](/img/structure/B241740.png)

![2-(1H-benzo[d]imidazol-2-yl)-N-phenethylbenzamide](/img/structure/B241762.png)

